5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC14148666
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3 |
|---|---|
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12) |
| Standard InChI Key | OPYKWUPYURJXKS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC=C3C(=C2)C=NN3 |
Introduction
Structural Features and Molecular Properties
The compound’s bicyclic core enables diverse intermolecular interactions, while the cyclopropyl group enhances steric and electronic modulation. Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol | |
| IUPAC Name | 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine | |
| SMILES | C1CC1C2=NC=C3C(=C2)C=NN3 | |
| InChIKey | OPYKWUPYURJXKS-UHFFFAOYSA-N | |
| LogP | 2.13 |
The cyclopropyl group induces ring strain, potentially increasing reactivity and binding affinity to biological targets.
Synthesis Methods
Halogenation and Cross-Coupling
A common route involves halogenated intermediates (e.g., 5-bromo derivatives) followed by Suzuki-Miyaura cross-coupling to introduce the cyclopropyl group . For example:
-
Iodination: Pyrazolo[3,4-c]pyridine undergoes iodination at the 3-position using iodine and potassium hydroxide in DMF .
-
Cyclopropane Introduction: Palladium-catalyzed coupling with cyclopropyl boronic acids yields the target compound .
One-Pot Cyclization
Alternative methods employ diazonium salts or α,β-unsaturated ketones for simultaneous ring formation and functionalization . These strategies achieve yields of 60–95% under optimized conditions .
Biological Activities
Kinase Inhibition
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine exhibits potent inhibition of receptor tyrosine kinases (RTKs), including those implicated in cancer progression (e.g., EGFR, VEGFR). Its planar core facilitates ATP-binding pocket interactions, while the cyclopropyl group enhances selectivity .
Antiproliferative Effects
Derivatives demonstrate micromolar IC₅₀ values against cancer cell lines (A172 glioblastoma, U87MG, A375 melanoma) . Mechanistic studies suggest apoptosis induction via caspase-3/7 activation.
Applications in Drug Discovery
Oncology
The compound serves as a scaffold for kinase inhibitors in preclinical cancer therapy. Patent US9260425B2 highlights derivatives targeting oncogenic pathways with improved bioavailability .
Immunomodulation
Structural analogs inhibit TBK1 (TANK-binding kinase 1), a regulator of innate immunity, suggesting potential in autoimmune disease treatment .
Comparative Analysis with Related Pyrazolopyridines
| Compound | Substituent | Activity | Selectivity |
|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Br at C5 | Moderate kinase inhibition | Low |
| 5-Cyclopropyl derivative | Cyclopropyl at C5 | High RTK inhibition | High (EGFR/VEGFR) |
| 1-Methylpyrazolo[3,4-c]pyridine | Methyl at N1 | Weak activity | Non-selective |
The cyclopropyl group confers superior potency and selectivity compared to halogen or alkyl substituents .
Future Directions
-
Structural Optimization: Functionalization at C3 and C7 via borylation or Negishi coupling could enhance pharmacokinetics .
-
In Vivo Studies: Efficacy and toxicity profiling in animal models are critical for clinical translation.
-
Target Identification: Proteomic studies to map off-target effects and refine selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume